![molecular formula C12H15KO3 B4921182 potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate](/img/structure/B4921182.png)
potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate
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Overview
Description
Potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate, also known as KD-3010, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects
potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to reduce oxidative stress, improve insulin sensitivity, and enhance cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are numerous potential future directions for research on potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, researchers may investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to elucidate its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate involves a multi-step process that begins with the reaction of 4-methylphenylacetic acid with isobutyraldehyde to form 3-(4-methylphenyl)-2-methylpropanal. This intermediate is then reacted with potassium hydroxide and acetic acid to form potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate.
Scientific Research Applications
Potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
potassium;3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.K/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15;/h4-7,10,13H,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQRBBZUZUCEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)[O-])O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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